molecular formula C14H16N2O4 B610744 5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione CAS No. 915210-50-3

5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione

Cat. No. B610744
CAS RN: 915210-50-3
M. Wt: 276.29
InChI Key: ARJKMWXLIHZLQZ-UHFFFAOYSA-N
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Description

SCH-900271 is a potent nicotinic acid receptor a gonist for the Treatment of Dyslipidemia.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Efficient Synthesis and Antibacterial Activity A study by Asadian, Davoodnia, and Beyramabadi (2018) elaborated on the synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, which showed promising antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli. The synthesis process involved a high yield reaction of certain carbonitriles with aliphatic carboxylic acids, suggesting a potential pathway via the tandem intramolecular Pinner–Dimroth rearrangement (Asadian, Davoodnia, & Beyramabadi, 2018).

Molecular Diversity and Biological Activity Al-Sheikh et al. (2020) described the synthesis of a diverse library of tetrasubstituted alkenes containing a barbiturate motif, including pyranopyrimidinones. These compounds were tested against various microbes like Escherichia coli and Staphylococcus aureus. While none exhibited activity against E. coli, some compounds showed weak activity against S. aureus, and strong activity against Schizosaccharomyces pombe, indicating selective antimicrobial properties (Al-Sheikh et al., 2020).

Anticancer Properties

Synthesis and Anticancer Activity of Pyrano[2,3-d]pyrimidine Derivatives Research by Abd El-Sattar et al. (2021) on pyrano[2,3-d]pyrimidine derivatives revealed significant antimicrobial and anticancer activities. The study noted the cytotoxic potentialities of these compounds against different cell lines via DNA intercalation and Topoisomerase II inhibition. Some derivatives exhibited higher anticancer activities than doxorubicin against various cell lines, highlighting their potential as potent anticancer agents (Abd El-Sattar et al., 2021).

Evaluation of Anticancer Activity In a study by Bhosle et al. (2019), an efficient and green method was developed for synthesizing pyrano[2,3-d]pyrimidine-2,4,7-triones, employing β-cyclodextrin as a catalyst. The synthesized compounds were tested for their in vitro anticancer activity against specific human cancer cell lines, and several compounds were identified as active and potent anticancer agents (Bhosle et al., 2019).

Catalytic Synthesis Applications

Hybrid Catalysts in Synthesis Parmar, Vala, and Patel (2023) emphasized the importance of pyranopyrimidine scaffolds in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review covered the synthetic pathways employed for the development of pyranopyrimidine derivatives, focusing on the application of various hybrid catalysts. This comprehensive review underscores the potential of these compounds in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Ionic Liquid Catalysts for Synthesis Goli-Jolodar, Shirini, and Seddighi (2016) introduced succinimidinium hydrogensulfate ([H-Suc]HSO4), a Brönsted acidic ionic liquid, as an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidine dione derivatives. The catalyst facilitated the reactions with excellent yields and short reaction times, demonstrating its efficiency and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016).

properties

CAS RN

915210-50-3

Product Name

5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione

Molecular Formula

C14H16N2O4

Molecular Weight

276.29

IUPAC Name

5-[3-(1-methylcyclopropyl)propyl]-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C14H16N2O4/c1-14(5-6-14)4-2-3-8-7-9(17)20-12-10(8)11(18)15-13(19)16-12/h7H,2-6H2,1H3,(H2,15,16,18,19)

InChI Key

ARJKMWXLIHZLQZ-UHFFFAOYSA-N

SMILES

CC1(CC1)CCCC2=CC(=O)OC3=C2C(=O)NC(=O)N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SCH-900271;  SCH 900271;  SCH900271.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione
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5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione
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5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione
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5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione
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5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione
Reactant of Route 6
5-(3-(1-Methylcyclopropyl)propyl)-1H-pyrano(2,3-d)pyrimidine-2,4,7(3H)-trione

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